molecular formula C14H7Cl3 B1471357 3,9,10-Trichlorophenanthrene CAS No. 800409-57-8

3,9,10-Trichlorophenanthrene

Cat. No.: B1471357
CAS No.: 800409-57-8
M. Wt: 281.6 g/mol
InChI Key: VWMIAMQUIBTXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9,10-Trichlorophenanthrene is a useful research compound. Its molecular formula is C14H7Cl3 and its molecular weight is 281.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,9,10-Trichlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity and environmental implications. This compound is a derivative of phenanthrene, which is known for its various biological effects, including toxicity and potential therapeutic applications. This article aims to explore the biological activity of this compound through an examination of relevant research findings, case studies, and data tables.

This compound is characterized by its three chlorine substituents on the phenanthrene backbone. This structural modification significantly influences its chemical behavior and biological interactions. The presence of chlorine atoms can enhance lipophilicity, potentially affecting bioavailability and toxicity in biological systems.

Toxicity

Research indicates that this compound exhibits significant toxicity in various organisms. For instance, studies have shown that exposure to this compound can lead to detrimental effects on plant growth and development. Specifically, phenanthrene derivatives have been linked to reduced biomass and impaired physiological functions in plants due to oxidative stress mechanisms triggered by PAHs .

Table 1: Toxic Effects of this compound on Plant Growth

Concentration (mg/kg)Effect on Biomass (%)Observations
0100Control group
10085Moderate growth inhibition
50060Severe growth inhibition
100030Critical growth impairment

Antioxidant Activity

In contrast to its toxic effects, some phenanthrene derivatives exhibit antioxidant properties. For example, research has demonstrated that certain derivatives can scavenge free radicals and inhibit lipid peroxidation. These activities are crucial for mitigating oxidative stress in cells and could offer protective effects against neurodegenerative diseases .

Case Study: Neuroprotective Potential
A recent study investigated the neuroprotective effects of a phenanthrene derivative on neuronal cells exposed to oxidative stress. The derivative demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegeneration. The IC50 value for AChE inhibition was found to be lower than that of the parent extract from which it was derived .

Table 2: AChE Inhibition by Phenanthrene Derivative

CompoundIC50 (µg/ml)
Phenanthrene Derivative A-1104.81
Grewia tiliaefolia Extract185.38

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with various cellular targets:

  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) production in cells, leading to oxidative damage.
  • Enzyme Inhibition : As noted in the neuroprotective studies, the compound can inhibit key enzymes involved in neurotransmitter regulation.
  • Gene Expression Modulation : Some studies suggest that PAHs can alter gene expression related to stress response pathways.

Environmental Implications

The persistence of PAHs like this compound in the environment raises concerns regarding their accumulation in food chains and potential health risks to humans and wildlife. Their ability to induce toxicological responses necessitates further investigation into their ecological impact.

Properties

IUPAC Name

3,9,10-trichlorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMIAMQUIBTXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9,10-Trichlorophenanthrene
Reactant of Route 2
3,9,10-Trichlorophenanthrene
Reactant of Route 3
3,9,10-Trichlorophenanthrene
Reactant of Route 4
3,9,10-Trichlorophenanthrene
Reactant of Route 5
3,9,10-Trichlorophenanthrene
Reactant of Route 6
Reactant of Route 6
3,9,10-Trichlorophenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.